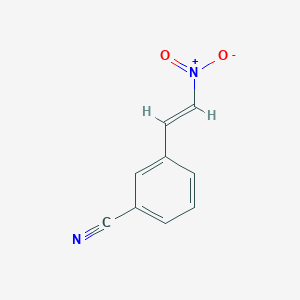

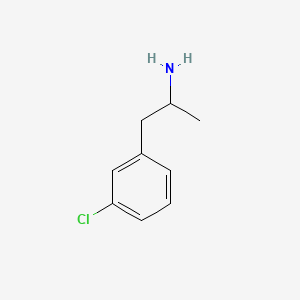

Benzonitrile, 3-(2-nitroethenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzonitrile is an aromatic organic compound with the formula C6H5(CN), abbreviated PhCN . It is a colorless liquid with a sweet bitter almond odor . The compound “Benzonitrile, 3-(2-nitroethenyl)-” is a derivative of Benzonitrile.

Synthesis Analysis

Benzonitrile can be synthesized via the ammoxidation of benzene, which involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides . An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction . This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .Molecular Structure Analysis

The molecular structure of Benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N) . This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity . The presence of a nitrile group makes Benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .Chemical Reactions Analysis

The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide 1 and β-phosphorylated analogues of nitroethenes 2a–c has been studied . The results show that benzonitrile N-oxide 1 can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes 2a–c can be classified as strong electrophiles and marginal nucleophiles .Physical And Chemical Properties Analysis

The pure form of Benzonitrile is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .作用机制

安全和危害

未来方向

The recent discovery of benzonitrile, one of the simplest nitrogen-bearing polar aromatic molecules, in the interstellar medium motivates structural characterization of the benzonitrile-containing molecular ions as potential precursors for nitrogen-containing complex organics in space . This could open up new avenues for research in astrochemistry .

属性

CAS 编号 |

62248-92-4 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

174.16 g/mol |

IUPAC 名称 |

3-[(E)-2-nitroethenyl]benzonitrile |

InChI |

InChI=1S/C9H6N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-6H/b5-4+ |

InChI 键 |

CDJHTQWXSZMZNZ-SNAWJCMRSA-N |

手性 SMILES |

C1=CC(=CC(=C1)C#N)/C=C/[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC(=C1)C#N)C=C[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)

![4-bromo-2-[(E)-2-nitroethenyl]phenol](/img/structure/B8271483.png)